

Comparative analysis of Avibactam and clavulanic acid

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Compound of Interest

Compound Name: Avibactam sodium hydrate

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Comparative Analysis: Avibactam vs. Clavulanic Acid

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Evolution of Inhibition

The transition from Clavulanic acid to Avibactam represents a paradigm shift in

-lactamase inhibition—from suicide inactivation to reversible recyclization. While Clavulanic acid (the first-generation clavam) relies on a

-lactam core to structurally mimic the substrate, eventually leading to enzyme inactivation via fragmentation, it is vulnerable to hydrolysis by Class C (AmpC) and carbapenemases (KPC).

Avibactam, a diazabicyclooctane (DBO), abandons the

-lactam core entirely.[1] It utilizes a thermodynamic trap mechanism where the inhibitor covalently binds to the catalytic serine but, crucially, can recyclize and release intact to inhibit

another enzyme molecule. This distinct mechanism expands its spectrum to include KPC (Class A), AmpC (Class C), and OXA-48 (Class D).

Mechanistic Comparison: Suicide vs. Recyclization

The fundamental differentiator lies in the fate of the acyl-enzyme intermediate.

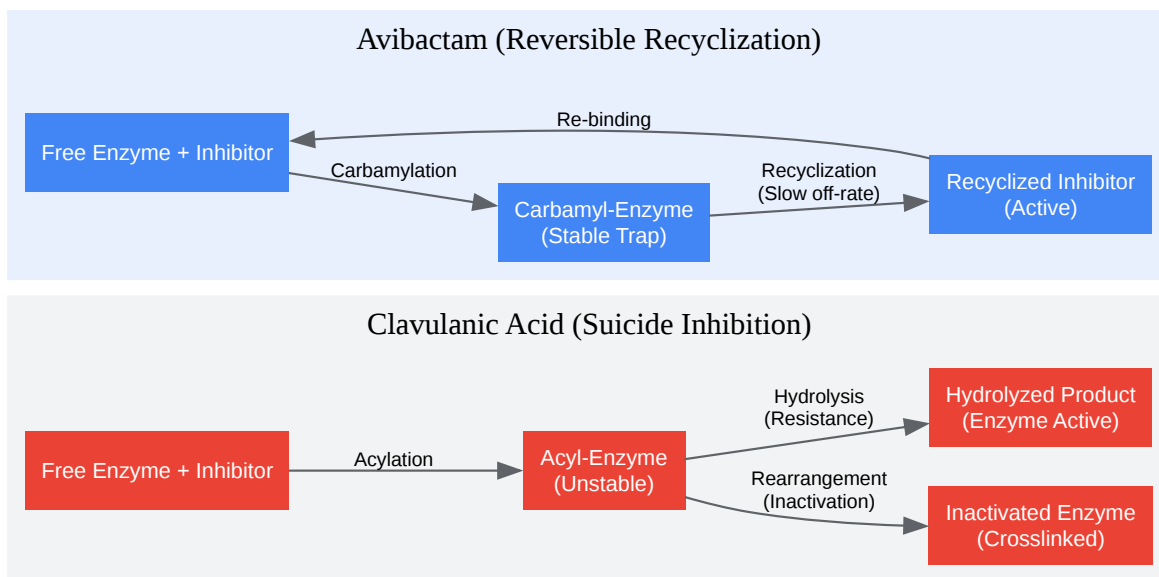
Clavulanic Acid (Mechanism-Based Inactivator)[1][2][3][4]

- Binding: Acylates the active site Serine-70.
- Fate: The ring opening creates a reactive imine intermediate. This intermediate can either:
 - Undergo secondary chemical rearrangements (tautomerization) to permanently crosslink the enzyme (Inhibition).
 - Be hydrolyzed by water, releasing the inhibitor fragments and regenerating the active enzyme (Turnover).
- Limitation: High turnover rates in KPC-2 and AmpC render it ineffective.

Avibactam (Reversible Covalent Inhibitor)[5]

- Binding: The urea carbamylates Serine-70.
- Fate: The DBO ring opens but maintains a conformation that disfavors hydrolysis. Instead, the reaction reverses (decarbamylation), closing the ring and regenerating the active inhibitor.
- Advantage: "Recyclization" means one inhibitor molecule can control multiple enzyme turnover events over time, though in practice, the residence time () on the enzyme is the dominant efficacy driver.

Pathway Visualization



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Figure 1: Mechanistic divergence. Clavulanic acid risks hydrolysis (bottom path), while Avibactam favors a reversible cycle that preserves inhibitor potency.

Comparative Performance Data

The following data aggregates kinetic parameters from wild-type enzymes. Note the stark difference in

(turnover number), where Clavulanic acid acts as a substrate for KPC-2.

Table 1: Kinetic Parameters (and Turnover)

Enzyme Class	Enzyme	Parameter	Clavulanic Acid	Avibactam	Interpretation
Class A	TEM-1	(nM)	~10 - 60	~3 - 8	Avibactam shows superior potency.
KPC-2	()	> 15 (High Turnover)	0.0003 (Stable)	KPC-2 hydrolyzes Clavulanic acid; Avibactam forms a stable complex.	
()	N/A (Substrate)		Avibactam effectively acylates KPC-2.		
Class C	AmpC (P99)	(nM)	> 10,000 (Resistant)	~5 - 10	Clavulanic acid is ineffective against AmpC.
off (min)	< 1	~300	Avibactam stays bound for hours.		
Class D	OXA-48	Activity	Inactive	Active	Avibactam is the only choice for OXA-48 among these two.

Table 2: Spectrum of Activity Matrix

Pathogen / Enzyme	Clavulanic Acid	Avibactam	Clinical Implication
ESBL (TEM/SHV/CTX-M)	High	High	Both effective; Clavulanate is standard of care (Augmentin).
KPC (Carbapenemase)	None (Hydrolyzed)	High	Avibactam required for CRE (Carbapenem- Resistant Enterobacteriaceae).
AmpC (Pseudomonas)	None (Induces expression)	High	Avibactam restores Ceftazidime activity.
Metallo- -lactamases	None	None	Neither inhibits NDM- 1 or VIM (Class B).

Experimental Protocols: Validating Inhibition

To objectively compare these inhibitors in your lab, use the Nitrocefin Competition Assay. This colorimetric assay tracks the hydrolysis of a reporter substrate (Nitrocefin) to determine how quickly and effectively the inhibitor binds.

Protocol: Determination of

and Kinetic Constants

Reagents:

- Reporter Substrate: Nitrocefin (Stock: 10 mM in DMSO). Working solution:
in assay buffer.
- Buffer: 50 mM Phosphate or MES buffer, pH 7.0, 25°C.
- Enzymes: Recombinant KPC-2 or AmpC (purified).

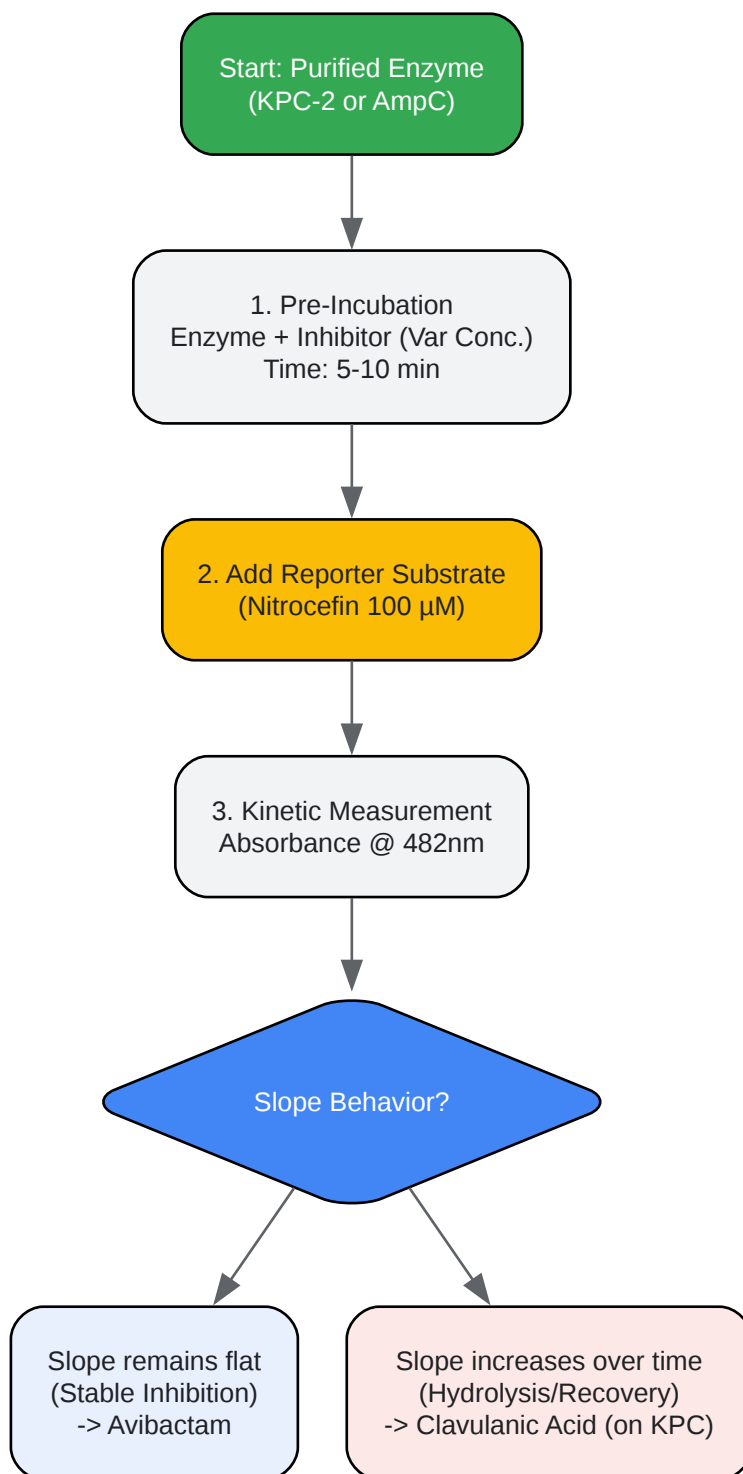
- Detection: Spectrophotometer (Absorbance at 482 nm or 490 nm).

Workflow:

- Preparation: Dilute enzyme to a concentration that yields a linear initial rate () with Nitrocefin alone.
- Pre-incubation:
 - Mix Enzyme + Inhibitor (Avibactam or Clavulanate) at varying concentrations (e.g., 0.1 nM to 10).
 - Incubate for 5 minutes (to allow acylation).
- Initiation: Add Nitrocefin (final) to the mixture.
- Measurement: Monitor absorbance at 482 nm for 5 minutes.
- Analysis:
 - Calculate residual velocity () relative to uninhibited control ().
 - Plot vs. .
 - Fit to sigmoidal dose-response equation to determine .

Critical Control: For Clavulanic acid with KPC-2, you will observe a "recovery" of activity over time (absorbance slope increases) as the inhibitor is hydrolyzed. For Avibactam, the slope should remain suppressed (flat).

Experimental Logic Visualization



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Figure 2: Workflow for distinguishing stable inhibition (Avibactam) from substrate-like turnover (Clavulanic Acid).

Clinical & Translational Insight

Why Avibactam fails against Metallo-

-lactamases (MBLs): Neither Avibactam nor Clavulanic acid can inhibit Class B enzymes (NDM, VIM, IMP) because these enzymes use Zinc ions for hydrolysis rather than a catalytic serine. Avibactam requires a nucleophilic serine to form the covalent carbamyl bond.

- Solution: Avibactam is often paired with Aztreonam (which is stable to MBLs) in investigational cocktails to bridge this gap.

Resistance Mechanisms:

- Clavulanic Acid: Resistance arises via hyper-production of enzyme (overwhelming the suicide inhibitor) or specific mutations (e.g., TEM-1 to TEM-30/IRT) that reduce inhibitor binding affinity.
- Avibactam: Resistance is rare but emerging via specific KPC mutations (e.g., KPC-3 variants D179Y) that destabilize the enzyme active site, preventing the initial carbamylation event or enhancing the off-rate ().

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